prop-2-en-1-yl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives
Preparation Methods
The synthesis of PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with prop-2-en-1-amine to form an intermediate Schiff base, followed by cyclization with 2-mercapto-4,6-dimethylpyrimidine-5-carboxylic acid under acidic conditions. The final product is obtained after purification through recrystallization or chromatography .
Chemical Reactions Analysis
PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the pyrimidine ring, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Due to its unique structural properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE include:
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Known for its antimicrobial properties.
(E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Studied for its anticancer effects.
(E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one: Investigated for its potential in materials science.
The uniqueness of PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
prop-2-enyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H26N2O5S/c1-5-11-29-21(26)19-14(4)23-22-24(18(25)10-12-30-22)20(19)15-8-9-16(27-6-2)17(13-15)28-7-3/h5,8-9,13,20H,1,6-7,10-12H2,2-4H3 |
InChI Key |
WXOAECGUIYUUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OCC |
Origin of Product |
United States |
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